![molecular formula C15H14N2O2 B1412735 N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 2088941-84-6](/img/structure/B1412735.png)
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide
Vue d'ensemble
Description
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a pyridine ring substituted with an acetyl group at the 5-position and a phenyl ring substituted with an acetamide group at the 4-position
Applications De Recherche Scientifique
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Analyse Biochimique
Biochemical Properties
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6 . These interactions are characterized by the compound’s ability to inhibit the activity of these enzymes, leading to alterations in cell cycle progression and cellular proliferation.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce dose-dependent degradation of CDK4 and CDK6 in Jurkat cells, leading to changes in cell cycle dynamics . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK4 and CDK6, inhibiting their kinase activity and preventing the phosphorylation of target proteins . This inhibition leads to cell cycle arrest and reduced cellular proliferation. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits stability under various experimental conditions, with minimal degradation over time. Long-term studies have shown that it can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis . These effects are consistent across both in vitro and in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits CDK4 and CDK6 activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for its biochemical interactions.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cell cycle regulation and apoptosis. It interacts with enzymes such as CDK4 and CDK6, influencing metabolic flux and metabolite levels . The compound’s metabolism involves its conversion to various metabolites, which can further modulate its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells and accumulates in the cytoplasm and nucleus . The compound’s localization is influenced by its interactions with cellular transporters, which facilitate its movement across cellular membranes.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, primarily accumulating in the nucleus and cytoplasm. This localization is crucial for its activity, as it allows the compound to interact with nuclear and cytoplasmic proteins involved in cell cycle regulation and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to these specific compartments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide can be achieved through several methods. One common approach involves the reaction of 5-acetyl-2-aminopyridine with 4-bromoacetophenone under basic conditions to form the desired product. The reaction typically proceeds in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Mécanisme D'action
The mechanism of action of N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine-amide structure and have similar biological activities.
Pyridine Derivatives: Compounds with pyridine rings that exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Uniqueness
N-[4-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide is unique due to its specific substitution pattern on the pyridine and phenyl rings, which may confer distinct chemical and biological properties compared to other similar compounds
Propriétés
IUPAC Name |
N-[4-(5-acetylpyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)13-5-8-15(16-9-13)12-3-6-14(7-4-12)17-11(2)19/h3-9H,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWZHWCVROHMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


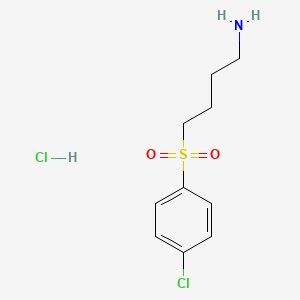
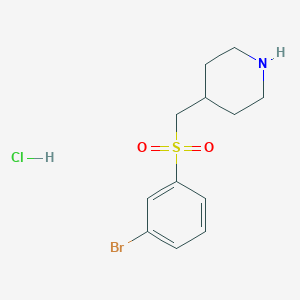
![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)

![1H-Pyrazole, 1-[[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B1412660.png)
![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester](/img/structure/B1412663.png)

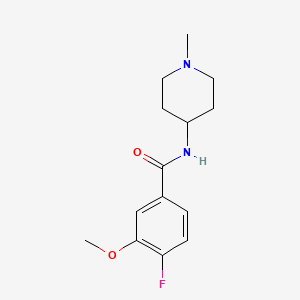

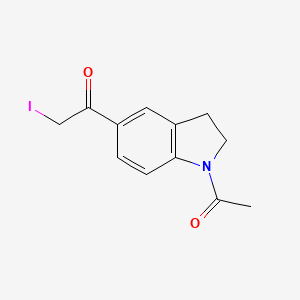
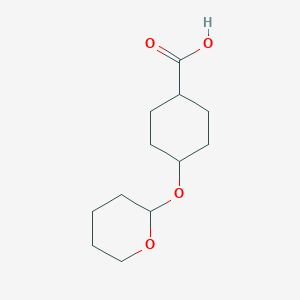
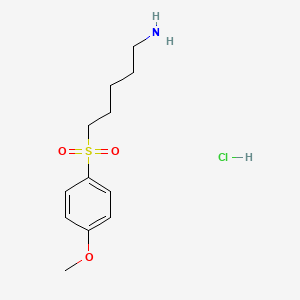

![4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid](/img/structure/B1412675.png)
